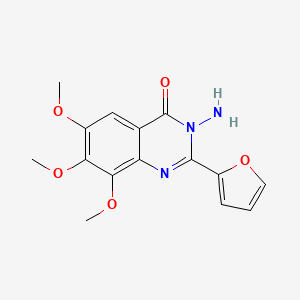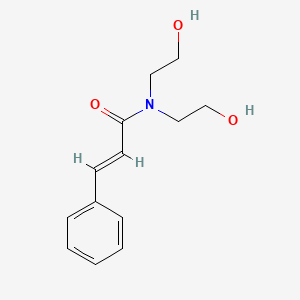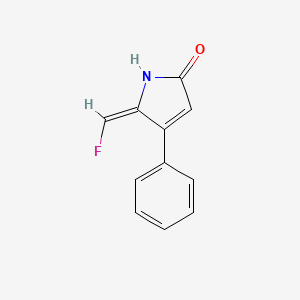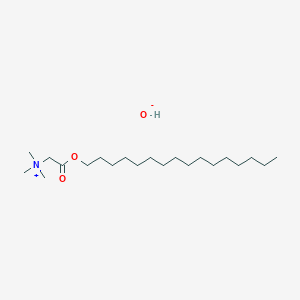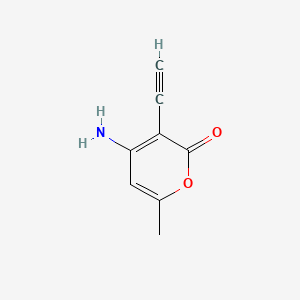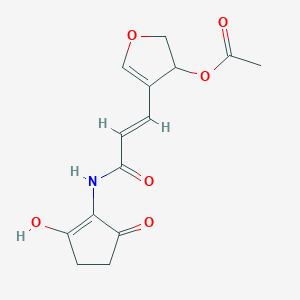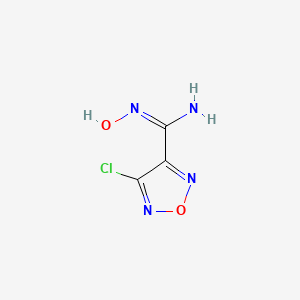
1,2,5-Oxadiazole-3-carboximidamide,4-chloro-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- is a heterocyclic compound that contains an oxadiazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: The industrial production of 1,2,5-oxadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Substitution reactions can introduce new substituents to the oxadiazole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution can introduce various functional groups to the oxadiazole ring.
Applications De Recherche Scientifique
1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,5-oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- involves its interaction with specific molecular targets. For example, as an inhibitor of indoleamine 2,3-dioxygenase, it binds to the catalytically active heme iron, thereby inhibiting the enzyme’s activity . This inhibition can lead to decreased levels of kynurenine, a metabolite involved in immune suppression and tumor growth .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and material science.
1,2,3-Oxadiazole: Less common but still studied for its unique properties.
Uniqueness: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Its ability to inhibit indoleamine 2,3-dioxygenase sets it apart from other oxadiazole derivatives, making it a valuable compound for research in cancer therapy and immune regulation .
Propriétés
Formule moléculaire |
C3H3ClN4O2 |
|---|---|
Poids moléculaire |
162.53 g/mol |
Nom IUPAC |
4-chloro-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H3ClN4O2/c4-2-1(3(5)6-9)7-10-8-2/h9H,(H2,5,6) |
Clé InChI |
LJDGNVOBLBDYQX-UHFFFAOYSA-N |
SMILES isomérique |
C1(=NON=C1Cl)/C(=N\O)/N |
SMILES canonique |
C1(=NON=C1Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


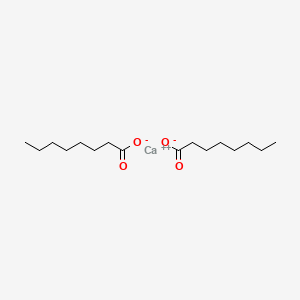
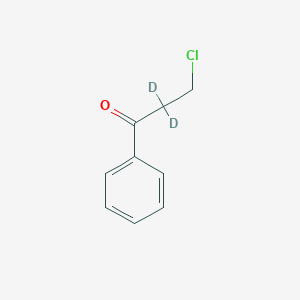
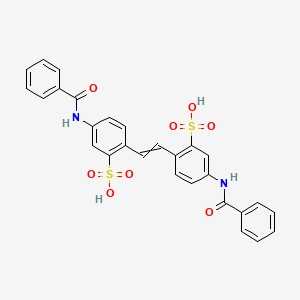

![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
